molecular formula C8H12O3 B13145821 (4R,6R)-6-Hydroxy-4-methylcyclohex-1-ene-1-carboxylic acid CAS No. 894415-70-4

(4R,6R)-6-Hydroxy-4-methylcyclohex-1-ene-1-carboxylic acid

Cat. No.: B13145821
CAS No.: 894415-70-4
M. Wt: 156.18 g/mol
InChI Key: USANAFDCLKJQFV-IYSWYEEDSA-N
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Description

(4R,6R)-6-Hydroxy-4-methylcyclohex-1-enecarboxylic acid is an organic compound with a unique structure characterized by a cyclohexene ring substituted with a hydroxyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4R,6R)-6-Hydroxy-4-methylcyclohex-1-enecarboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclohexene derivative.

    Hydroxylation: Introduction of the hydroxyl group at the 6-position can be achieved through selective hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide in the presence of a catalyst.

    Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: In an industrial setting, the production of (4R,6R)-6-Hydroxy-4-methylcyclohex-1-enecarboxylic acid may involve:

    Catalytic Processes: Utilizing catalysts to enhance reaction efficiency and selectivity.

    Continuous Flow Reactors: Employing continuous flow reactors to optimize reaction conditions and improve yield.

    Purification: Implementing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: (4R,6R)-6-Hydroxy-4-methylcyclohex-1-enecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexene derivatives.

Scientific Research Applications

(4R,6R)-6-Hydroxy-4-methylcyclohex-1-enecarboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is utilized in studies to understand its biological activity and potential as a bioactive compound.

    Industrial Applications: It is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (4R,6R)-6-Hydroxy-4-methylcyclohex-1-enecarboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways: It can influence metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

    (4R,6R)-6-Hydroxy-4-methylcyclohex-1-enecarboxylic acid methyl ester: A methyl ester derivative with similar structural features.

    (4R,6R)-6-Hydroxy-4-methylcyclohex-1-enecarboxylic acid ethyl ester: An ethyl ester derivative with comparable properties.

Properties

CAS No.

894415-70-4

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

(4R,6R)-6-hydroxy-4-methylcyclohexene-1-carboxylic acid

InChI

InChI=1S/C8H12O3/c1-5-2-3-6(8(10)11)7(9)4-5/h3,5,7,9H,2,4H2,1H3,(H,10,11)/t5-,7-/m1/s1

InChI Key

USANAFDCLKJQFV-IYSWYEEDSA-N

Isomeric SMILES

C[C@@H]1CC=C([C@@H](C1)O)C(=O)O

Canonical SMILES

CC1CC=C(C(C1)O)C(=O)O

Origin of Product

United States

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